

An In-depth Technical Guide to Ethyl m-Nitrobenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 3-nitrobenzoate*

Cat. No.: *B172394*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl m-nitrobenzoate is an aromatic nitro compound that serves as a key intermediate in organic synthesis. Its chemical structure, featuring an ester functional group and a meta-directing nitro group, makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. This document provides a comprehensive overview of ethyl m-nitrobenzoate, including its chemical and physical properties, detailed synthesis protocols, spectral data, and its applications, particularly in the context of drug development.

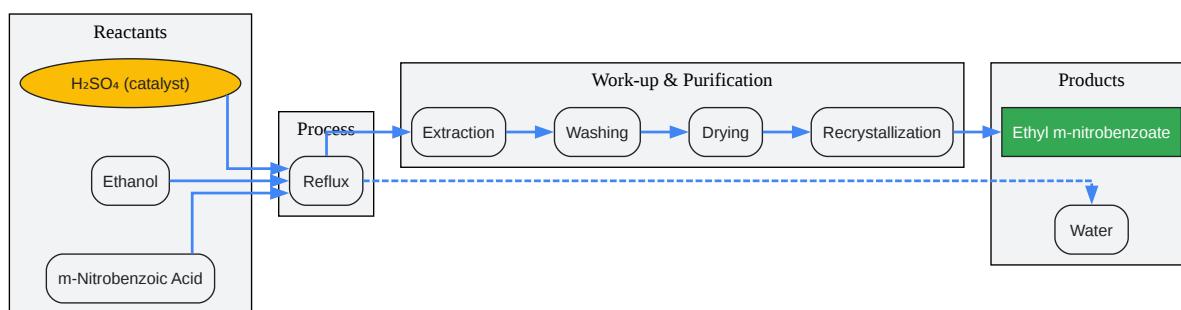
Chemical and Physical Properties

Ethyl m-nitrobenzoate is a stable, light yellow crystalline solid at room temperature.^[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Ethyl m-Nitrobenzoate

Property	Value	Reference
Chemical Formula	$C_9H_9NO_4$	[2] [3] [4]
Molecular Weight	195.17 g/mol	[2] [3]
CAS Number	618-98-4	[2] [3]
Appearance	Light yellow crystalline solid	[1]
Melting Point	41-44 °C	[5] [6]
Boiling Point	297-298 °C	[5] [6]
Density	1.253 g/cm ³	[5]
Refractive Index	1.544	[5]
Solubility	Limited solubility in water, soluble in organic solvents like ethanol, acetone, and chloroform.	
LogP (Octanol/Water)	2.29	[5]

Synthesis of Ethyl m-Nitrobenzoate

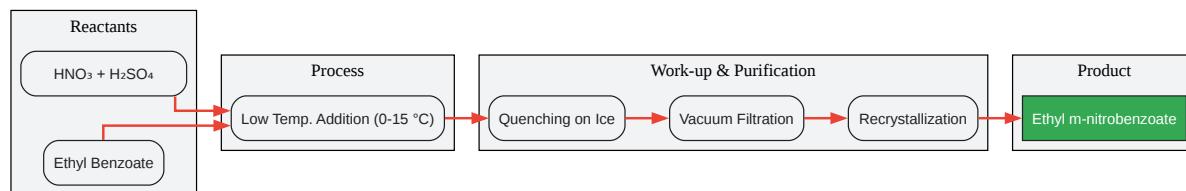

There are two primary and reliable methods for the synthesis of ethyl m-nitrobenzoate: the Fischer esterification of m-nitrobenzoic acid and the nitration of ethyl benzoate.

Fischer Esterification of m-Nitrobenzoic Acid

This method involves the acid-catalyzed reaction between m-nitrobenzoic acid and ethanol to yield ethyl m-nitrobenzoate and water. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine m-nitrobenzoic acid and an excess of anhydrous ethanol.

- Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. The addition is exothermic, and the flask may need to be cooled in an ice bath.
- Reflux: Heat the reaction mixture to a gentle reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess ethanol can be removed using a rotary evaporator.
- Extraction: Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and transfer it to a separatory funnel.
- Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl m-nitrobenzoate.
- Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure ethyl m-nitrobenzoate.


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of ethyl m-nitrobenzoate via Fischer Esterification.

Nitration of Ethyl Benzoate

This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring of ethyl benzoate. The ester group is a meta-director, leading to the preferential formation of ethyl m-nitrobenzoate.

- Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, cool concentrated sulfuric acid.
- Addition of Ethyl Benzoate: Slowly add ethyl benzoate to the cooled sulfuric acid while maintaining a low temperature (0-10 °C).
- Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
- Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the ethyl benzoate-sulfuric acid solution. The temperature of the reaction mixture should be carefully controlled and kept below 15 °C to minimize the formation of dinitro byproducts.
- Reaction Time: After the addition is complete, allow the reaction to stir at room temperature for a short period (e.g., 15-30 minutes).
- Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude ethyl m-nitrobenzoate will precipitate as a solid.
- Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
- Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure ethyl m-nitrobenzoate. The yield is typically slightly lower than that of methyl m-nitrobenzoate due to the greater solubility of the ethyl ester.^[7]

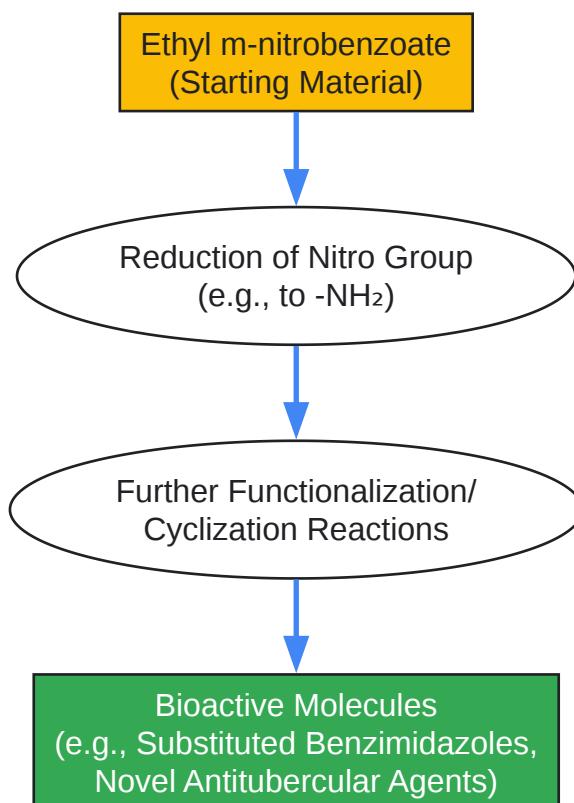
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of ethyl m-nitrobenzoate via nitration of ethyl benzoate.

Spectral Data

The structure of ethyl m-nitrobenzoate can be confirmed by various spectroscopic techniques.

Table 2: Spectral Data of Ethyl m-Nitrobenzoate


Spectroscopy	Key Features	Reference
¹ H NMR	Signals corresponding to the ethyl group (triplet and quartet) and aromatic protons.	[5]
¹³ C NMR	Resonances for the carbonyl carbon, aromatic carbons, and ethyl group carbons.	[5]
IR Spectroscopy	Characteristic absorption bands for the C=O stretch of the ester, C-O stretch, and the symmetric and asymmetric stretches of the nitro group.	[3][5]
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight of the compound.	[3]

Applications in Drug Development

Nitroaromatic compounds, including ethyl m-nitrobenzoate, are valuable precursors in the synthesis of pharmaceuticals due to the versatile chemistry of the nitro group.[8][9][10] The nitro group can be readily reduced to an amino group, which is a common functional group in many drug molecules and serves as a handle for further chemical modifications.

- **Intermediate for Biologically Active Molecules:** The benzoic acid core is a precursor to many medicinally important heterocycles, such as benzimidazoles and benzoxazoles.[11] Ethyl m-nitrobenzoate can be used as a starting material for the synthesis of various substituted benzimidazole and benzoxazole derivatives, which are known to exhibit a wide range of biological activities.
- **Antimycobacterial Activity:** Nitrobenzoates have shown intriguing activity against *M. tuberculosis*. The presence of the nitro group is often associated with the antimicrobial activity of these compounds.[8][9][10] Ethyl m-nitrobenzoate can serve as a scaffold for the development of novel antitubercular agents.

- General Synthetic Utility: The combination of the ester and nitro functionalities allows for a variety of chemical transformations, making ethyl m-nitrobenzoate a useful building block in the multi-step synthesis of complex target molecules in drug discovery programs.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from ethyl m-nitrobenzoate to potential drug candidates.

Safety Information

Ethyl m-nitrobenzoate is considered hazardous.^[1] It can cause skin and serious eye irritation and may cause respiratory irritation.^[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Ethyl m-nitrobenzoate is a valuable and versatile chemical intermediate with well-established synthesis protocols. Its utility in organic synthesis, particularly as a precursor for biologically active molecules, makes it a compound of significant interest to researchers in drug development and medicinal chemistry. The information provided in this guide serves as a comprehensive resource for the synthesis, characterization, and application of ethyl m-nitrobenzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. proprep.com [proprep.com]
- 2. webassign.net [webassign.net]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. youtube.com [youtube.com]
- 5. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]
- 6. Solved Write the full mechanism for the synthesis of Ethyl | Chegg.com [chegg.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Ethyl 3-nitro-4-(propylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl m-Nitrobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b172394#ethyl-m-nitrobenzoate-overview\]](https://www.benchchem.com/product/b172394#ethyl-m-nitrobenzoate-overview)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com